molecular formula C9H9ClN2O3 B1308655 2-chloro-N,N-dimethyl-5-nitrobenzamide CAS No. 60587-79-3

2-chloro-N,N-dimethyl-5-nitrobenzamide

Cat. No. B1308655
CAS RN: 60587-79-3
M. Wt: 228.63 g/mol
InChI Key: AGILBXYTKHRLRV-UHFFFAOYSA-N
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Description

The compound 2-chloro-N,N-dimethyl-5-nitrobenzamide is a chemical entity that has been studied in the context of its potential as a hypoxia-selective cytotoxin. This compound is structurally related to other nitrobenzamide derivatives that have been investigated for their selective toxicity towards hypoxic cells, which are commonly found in solid tumors. The presence of nitro groups and chloro substituents in these compounds is critical for their biological activity and their potential use in cancer therapy.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide have been prepared through a multi-step process involving displacement reactions, dimesylation, and mesylate displacement with LiCl . Another synthesis route starts with 3-methyl-2-nitrobenzoic acid, which undergoes esterification, reduction, chlorination, and aminolysis to yield a key intermediate that is further amidated to produce the target compound . These synthetic routes highlight the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the X-ray diffraction (XRD) study of N-chloro-N-methoxy-4-nitrobenzamide revealed the pyramidality of the amide nitrogen atom in the O–N–Cl moiety . This structural information is crucial for understanding the reactivity and the potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzamide derivatives are of particular interest due to their biological implications. N-chloro-N-methoxy-4-nitrobenzamide, for instance, reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis in the presence of AcONa yields a bis(4-nitrobenzoyl) derivative . The reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has been explored, showing that the reduction of nitro groups to amines or hydroxylamines is a key step in the compound's mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of nitro groups and chloro substituents affects their electron affinity, reduction potential, and overall reactivity. For example, the reduction potentials of the meta derivatives of the hypoxia-selective cytotoxin were found to be similar to the known isomer, while ortho or para isomers had much higher values . These properties are essential for the compounds' selective toxicity towards hypoxic cells, as they determine the compounds' behavior under different oxygen conditions.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Chlorantraniliprole : Research demonstrates the use of similar nitrobenzamide derivatives in the synthesis of chlorantraniliprole, a prominent insecticide. Starting with 3-methyl-2-nitrobenzoic acid, a series of reactions including esterification, reduction, chlorination, and aminolysis led to the creation of key intermediates, further amidated to produce chlorantraniliprole with significant yields. This highlights the compound's potential application in the synthesis of agrochemicals (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).

Crystal Engineering and Molecular Interaction

  • Crystal Engineering with Hydrogen and Halogen Bonds : Studies on compounds related to 2-chloro-N,N-dimethyl-5-nitrobenzamide reveal their role in crystal engineering, showcasing how molecular tapes mediated via strong hydrogen bonds and weak halogen interactions can be utilized for crystal design. This demonstrates the compound's relevance in materials science for designing crystal structures with specific properties (B. K. Saha, A. Nangia, M. Jaskólski, 2005).

Antidiabetic Activity

  • Synthesis and Evaluation as Antidiabetic Agents : A study focused on derivatives of nitrobenzamide compounds synthesized and evaluated for their antidiabetic potential against α-glucosidase. One compound, in particular, showed significant activity, suggesting that certain structural modifications can enhance their biological efficacy. This implies potential applications of related compounds in developing antidiabetic medications (Samridhi Thakral, R. Narang, M. Kumar, Vikramjeet Singh, 2020).

Structural Characterisation

  • Spectroscopic and Structural Characterisation : Research into the spectroscopic and structural characteristics of p-nitrobenzamide compounds, including experimental and theoretical studies (DFT), highlights their potential in understanding the molecular geometry, vibrational frequencies, and overall stability of nitrobenzamide derivatives. This foundational knowledge is crucial for designing compounds with desired physical and chemical properties (N. Burcu Arslan, C. Kazak, F. Aydın, 2015).

Molecular Dynamics and Simulation

  • Molecular Dynamics Simulation Studies : Another study demonstrated the application of molecular docking and dynamic simulation studies on nitrobenzamide derivatives to validate their potential as antidiabetic agents. This approach provides insights into the interactions between the compound and biological targets, which is essential for drug development processes (Samridhi Thakral, R. Narang, M. Kumar, Vikramjeet Singh, 2020).

properties

IUPAC Name

2-chloro-N,N-dimethyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILBXYTKHRLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N,N-dimethyl-5-nitrobenzamide

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